molecular formula C24H21IP+ B12811008 Tetraphenylphosphanium;hydroiodide

Tetraphenylphosphanium;hydroiodide

Cat. No.: B12811008
M. Wt: 467.3 g/mol
InChI Key: AEFPPQGZJFTXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylphosphanium;hydroiodide is an organophosphorus compound with the chemical formula C24H20IP. It is a salt composed of the tetraphenylphosphanium cation (P(C6H5)4+) and the hydroiodide anion (I-). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium;hydroiodide can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium iodide in an aqueous medium. The reaction proceeds as follows:

P(C6H5)4Cl+NaIP(C6H5)4I+NaClP(C6H5)4Cl + NaI \rightarrow P(C6H5)4I + NaCl P(C6H5)4Cl+NaI→P(C6H5)4I+NaCl

This method involves the exchange of chloride ions with iodide ions, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting tetraphenylphosphonium bromide with potassium iodide in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion:

P(C6H5)4Br+KIP(C6H5)4I+KBrP(C6H5)4Br + KI \rightarrow P(C6H5)4I + KBr P(C6H5)4Br+KI→P(C6H5)4I+KBr

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphanium;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetraphenylphosphonium oxide.

    Reduction: It can be reduced to form tetraphenylphosphine.

    Substitution: The iodide ion can be substituted with other nucleophiles such as bromide or chloride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halide exchange reactions typically use sodium or potassium halides.

Major Products Formed:

    Oxidation: Tetraphenylphosphonium oxide.

    Reduction: Tetraphenylphosphine.

    Substitution: Tetraphenylphosphanium bromide or chloride.

Mechanism of Action

The mechanism of action of tetraphenylphosphanium;hydroiodide involves its ability to interact with biological membranes and accumulate in mitochondria. The tetraphenylphosphanium cation is lipophilic, allowing it to permeate lipid bilayers and target mitochondria. Once inside the mitochondria, it can disrupt the mitochondrial membrane potential, leading to various biological effects such as inhibition of mitochondrial respiration and induction of apoptosis .

Comparison with Similar Compounds

Tetraphenylphosphanium;hydroiodide can be compared with other similar compounds such as:

  • Tetraphenylphosphonium bromide
  • Tetraphenylphosphonium chloride
  • Triphenylphosphine

Uniqueness: this compound is unique due to its iodide anion, which imparts distinct reactivity and solubility properties compared to its bromide and chloride counterparts. Additionally, the tetraphenylphosphanium cation provides lipophilicity, making it suitable for applications involving lipid membranes and mitochondria .

Properties

Molecular Formula

C24H21IP+

Molecular Weight

467.3 g/mol

IUPAC Name

tetraphenylphosphanium;hydroiodide

InChI

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;

InChI Key

AEFPPQGZJFTXDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.